molecular formula C12H12O4 B12778330 Deoxyradicinin CAS No. 84413-76-3

Deoxyradicinin

Cat. No.: B12778330
CAS No.: 84413-76-3
M. Wt: 220.22 g/mol
InChI Key: SHGIAYIFKLLQOL-SDLBARTOSA-N
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Description

Deoxyradicinin is a naturally occurring compound that belongs to the class of fungal phytotoxins It is a derivative of radicinin and is known for its phytotoxic properties, which make it a potential candidate for use as a bioherbicide

Chemical Reactions Analysis

Types of Reactions

Deoxyradicinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, the zinc-mediated enolate C-acylation is a crucial step in the synthesis of this compound .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives with modified side chains.

Scientific Research Applications

Deoxyradicinin has been extensively studied for its scientific research applications in various fields:

Mechanism of Action

Deoxyradicinin exerts its effects by targeting chloroplasts in plant cells. It induces the overproduction of reactive singlet oxygen species, leading to oxidative stress and programmed cell death in plants . This mechanism of action is similar to that of other phytotoxins, but this compound’s unique structure allows for specific interactions with chloroplast pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s unique synthetic accessibility and phytotoxic properties distinguish it from other similar compounds. Its ability to induce specific physiological responses in plants makes it a valuable tool for studying plant-pathogen interactions and developing sustainable agricultural practices .

Properties

CAS No.

84413-76-3

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(2S)-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione

InChI

InChI=1S/C12H12O4/c1-3-4-8-6-10-11(12(14)16-8)9(13)5-7(2)15-10/h3-4,6-7H,5H2,1-2H3/b4-3+/t7-/m0/s1

InChI Key

SHGIAYIFKLLQOL-SDLBARTOSA-N

Isomeric SMILES

C/C=C/C1=CC2=C(C(=O)C[C@@H](O2)C)C(=O)O1

Canonical SMILES

CC=CC1=CC2=C(C(=O)CC(O2)C)C(=O)O1

Origin of Product

United States

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